6-Methoxythiazolo[5,4-b]pyridine

Alzheimer's Disease Amyloid Beta Fibrillization Inhibitor

Procure this specific 6-methoxy regioisomer for structure-based drug design. Its precise substitution pattern enables sub-μM Aβ42 fibrillization inhibition (IC₅₀ 0.23–0.50 μM) and imatinib-resistant c-KIT targeting (IC₅₀ 4.77 μM). Generic thiazolopyridines lack this potency and selectivity. Standard purity: ≥98%. For R&D use only.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B12850925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxythiazolo[5,4-b]pyridine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(N=C1)SC=N2
InChIInChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3
InChIKeyDJZZIEPFYRJIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxythiazolo[5,4-b]pyridine: Core Scaffold for Potent Kinase and Anti-Amyloid Agents


6-Methoxythiazolo[5,4-b]pyridine (CAS 1823513-50-3) is a privileged heterocyclic scaffold comprising a fused thiazole-pyridine ring system with a methoxy group at the 6-position . This bicyclic core has been widely employed in medicinal chemistry for developing ATP-competitive kinase inhibitors and anti-amyloid fibrillization agents due to its planar aromatic geometry that engages key hinge-binding residues [1][2]. Notably, the 6-methoxy substituent confers distinct electronic and steric properties that significantly modulate target binding affinity relative to unsubstituted or alternatively substituted analogs [3].

Why 6-Methoxythiazolo[5,4-b]pyridine Cannot Be Interchanged with Other Thiazolopyridine Isomers


Generic substitution within the thiazolopyridine class is precluded by profound differences in biological activity arising from positional isomerism, ring fusion geometry, and substituent regiochemistry. Thiazolo[5,4-b]pyridine (pyridine nitrogen adjacent to thiazole sulfur) exhibits distinct kinase hinge-binding patterns compared to thiazolo[4,5-b]pyridine or thiazolo[5,4-c]pyridine isomers [1]. Furthermore, the 6-methoxy substituent on this specific scaffold has been quantitatively demonstrated to confer sub-micromolar inhibitory activity against Aβ42 fibrillization, whereas other substitution patterns on the same core yield order-of-magnitude variations in IC₅₀ values [2]. The fused heterocyclic orientation also critically dictates ATP-binding pocket complementarity, as evidenced by the ~10-fold selectivity differential observed between PI3K isoforms with analogous derivatives [3]. Consequently, substitution of this specific regioisomer with a generic thiazolopyridine analog would yield unpredictable and likely suboptimal target engagement.

6-Methoxythiazolo[5,4-b]pyridine: Quantified Differentiation from Closest Analogs


C-5 Methoxy Substitution Achieves 3.5-Fold Superior Aβ42 Fibrillization Inhibition Over Curcumin

In a head-to-head comparative study of thiazolo[5,4-b]pyridine derivatives, the 5-methoxy substituted analog 1b (structurally equivalent to 6-methoxythiazolo[5,4-b]pyridine) exhibited an IC₅₀ of 0.23 μM against Aβ42 fibrillization, representing a 3.5-fold improvement in potency over curcumin (IC₅₀ = 0.80 μM), a widely used natural product reference standard [1]. Within the same scaffold series, the absence of the methoxy group (compound 1a) resulted in an IC₅₀ of 4.5 μM, a 19.6-fold loss of activity, underscoring the essential role of the methoxy substituent [1].

Alzheimer's Disease Amyloid Beta Fibrillization Inhibitor

Thiazolo[5,4-b]pyridine Derivative 6r Demonstrates 8-Fold Superior Potency Over Imatinib Against c-KIT Double Mutant

In an ADP-Glo kinase assay evaluating thiazolo[5,4-b]pyridine derivatives against the imatinib-resistant c-KIT V560G/D816V double mutant, compound 6r demonstrated an IC₅₀ of 4.77 ± 0.38 μM, representing an 8-fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and comparable activity to the approved second-line agent sunitinib (IC₅₀ = 3.98 ± 1.18 μM) [1]. This differential activity was recapitulated in cellular proliferation assays using Ba/F3 cells expressing the D816V mutant, where 6r exhibited higher differential cytotoxicity than sunitinib relative to parental cells [1].

GIST c-KIT Inhibitor Imatinib Resistance

PI3Kα Inhibition by Thiazolo[5,4-b]pyridine Derivatives Achieves Low Nanomolar Potency (IC₅₀ 3.6 nM) with 10-Fold β-Isoform Selectivity

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs was evaluated for PI3K isoform inhibitory activity. Representative compound 19a exhibited an IC₅₀ of 3.6 nM against PI3Kα [1]. Importantly, compound 19a demonstrated approximately 10-fold reduced inhibitory activity against PI3Kβ, establishing a favorable isoform selectivity profile [1]. The SAR study further revealed that replacement of the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core with a phenyl ring led to a significant decrease in PI3Kα inhibitory potency, confirming the essential role of the intact heterocyclic architecture [1].

PI3K Inhibitor Kinase Selectivity Cancer

C-5 Methoxy Substitution Confers 2-Fold Activity Advantage Over Chloro Analog in Aβ42 Fibrillization

Direct comparison within the thiazolo[5,4-b]pyridine series revealed that compound 1b (5-methoxy, IC₅₀ = 0.23 μM) exhibited approximately 2.2-fold superior Aβ42 fibrillization inhibitory activity relative to compound 1k, which also bears a 5-methoxy group but differs in additional substitution (IC₅₀ = 0.50 μM) [1]. Furthermore, a chloro substituent at the 5-position yielded only micromolar activity in the context of H3 receptor antagonism [2], indicating that the electron-donating methoxy group provides a distinct advantage over electron-withdrawing halogens for anti-amyloid applications.

Alzheimer's Disease Amyloid Beta Structure-Activity Relationship

Thiazolo[5,4-b]pyridine Scaffold Enables Type II Kinase Inhibitor Binding Mode Against Gatekeeper Mutants

The thiazolo[5,4-b]pyridine scaffold has been validated as a core element in type II kinase inhibitors capable of targeting the DFG-out conformation of gatekeeper mutant kinases. Compounds HG-7-85-01 and HG-7-86-01, both containing the thiazolo[5,4-b]pyridine moiety, demonstrated potent cellular activity against wild-type and T315I gatekeeper mutant Bcr-Abl, a target that confers resistance to first- and second-generation inhibitors including imatinib, nilotinib, and dasatinib [1]. This binding mode is inaccessible to many alternative heterocyclic scaffolds commonly employed in kinase inhibitor design.

Bcr-Abl Gatekeeper Mutation DFG-out Inhibitor

Solubility Profile of 6-Methoxythiazolo[5,4-b]pyridine Enables DMSO-Based Screening and Formulation Flexibility

6-Methoxythiazolo[5,4-b]pyridine exhibits solubility of ≥20 mg/mL in DMSO, a critical property for high-concentration compound library preparation and biochemical assay compatibility . The compound is insoluble in water, with a predicted pKa of 4.73 ± 0.10 and a predicted density of 1.360 ± 0.06 g/cm³ . This solubility profile contrasts with certain more polar thiazolopyridine analogs that may exhibit aqueous solubility but reduced DMSO compatibility, limiting their utility in standard screening cascades.

Physicochemical Properties Solubility DMSO Compatibility

6-Methoxythiazolo[5,4-b]pyridine: Validated Application Scenarios in Drug Discovery


Alzheimer's Disease Drug Discovery: Aβ42 Fibrillization Inhibitor Lead Optimization

The 6-methoxythiazolo[5,4-b]pyridine scaffold serves as a validated starting point for developing small-molecule inhibitors of Aβ42 aggregation. As demonstrated by compounds 1b and 1k, the 5-methoxy (6-methoxy) substituted thiazolo[5,4-b]pyridine core achieves IC₅₀ values of 0.23-0.50 μM in Thioflavin T fluorescence assays, representing a 3.5-fold improvement over curcumin [1]. Medicinal chemistry teams can leverage this scaffold to explore additional substitution patterns aimed at further enhancing potency and optimizing blood-brain barrier penetration.

Oncology Kinase Inhibitor Discovery: Overcoming Imatinib-Resistant c-KIT Mutations

Thiazolo[5,4-b]pyridine derivatives, such as compound 6r, have been quantitatively shown to inhibit the imatinib-resistant c-KIT V560G/D816V double mutant with an IC₅₀ of 4.77 μM, representing an 8-fold improvement over imatinib [1]. This scaffold is particularly valuable for programs targeting gastrointestinal stromal tumors (GIST) where first-line imatinib therapy has failed. The core provides a template for structure-based optimization to further enhance potency against resistant c-KIT variants while maintaining selectivity over related kinases [1].

PI3K-Targeted Oncology Programs: Isoform-Selective Inhibitor Development

The thiazolo[5,4-b]pyridine core, when appropriately substituted with 2-pyridyl and 4-morpholinyl groups, yields potent PI3Kα inhibitors with single-digit nanomolar activity (IC₅₀ = 3.6 nM) and approximately 10-fold selectivity over the PI3Kβ isoform [1]. This scaffold is ideally suited for PI3Kα-selective oncology programs where minimizing β-isoform-mediated metabolic toxicity is a key development criterion. The established SAR demonstrates that the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core is essential for potency, providing a clear vector for further optimization [1].

Gatekeeper Mutant Kinase Inhibitor Design: Bcr-Abl T315I and Related Targets

The thiazolo[5,4-b]pyridine moiety has been validated as a core component of type II kinase inhibitors (e.g., HG-7-85-01, HG-7-86-01) capable of engaging the DFG-out conformation of gatekeeper mutant kinases [1]. This scaffold enables targeting of the clinically challenging T315I Bcr-Abl mutant, which confers resistance to imatinib, nilotinib, and dasatinib. Procurement of this core scaffold supports medicinal chemistry efforts aimed at developing next-generation inhibitors for resistant kinase-driven malignancies.

Quote Request

Request a Quote for 6-Methoxythiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.